molecular formula C21H23N5O B2944887 N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide CAS No. 1396855-61-0

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2944887
CAS No.: 1396855-61-0
M. Wt: 361.449
InChI Key: JDNKYSWHXZEERJ-UHFFFAOYSA-N
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Description

N-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a 4-methylpiperazine group at the 6-position and a naphthalen-1-ylacetamide moiety at the 2-position. Its structure combines a heteroaromatic pyrimidine ring, a flexible piperazine linker, and a hydrophobic naphthalene group, making it a candidate for diverse biological interactions, particularly in neurological or oncological targets.

Properties

IUPAC Name

N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-25-9-11-26(12-10-25)20-14-19(22-15-23-20)24-21(27)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,14-15H,9-13H2,1H3,(H,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNKYSWHXZEERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 4-methylpiperazine with a suitable pyrimidinyl halide under basic conditions to form the intermediate pyrimidinyl-piperazine derivative. Subsequently, the naphthalen-1-ylacetic acid is activated (e.g., using carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC)) and coupled with the intermediate to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Core Pyrimidine-Piperazine Formation

The pyrimidine ring is functionalized at the 6-position with 4-methylpiperazine via nucleophilic aromatic substitution (NAS). This reaction typically involves:

  • Reagents : 4-Methylpiperazine, DIPEA (base), isopropanol or DMF solvent .

  • Conditions : Reflux at 80–100°C for 5–12 hours .

  • Mechanism : Deprotonation of piperazine by DIPEA facilitates attack on the electron-deficient pyrimidine ring .

Example :
Pyrimidine 4 chloride+4 MethylpiperazineDIPEA 80 C6 4 Methylpiperazin 1 yl pyrimidin 4 amine\text{Pyrimidine 4 chloride}+\text{4 Methylpiperazine}\xrightarrow{\text{DIPEA 80 C}}\text{6 4 Methylpiperazin 1 yl pyrimidin 4 amine} .

Acetamide Coupling

The naphthalene-acetamide side chain is introduced via amide bond formation:

  • Reagents : 2-(Naphthalen-1-yl)acetic acid, HATU/DCC (coupling agents), DMF .

  • Conditions : Room temperature to 50°C, 2–6 hours .

  • Mechanism : Activation of the carboxylic acid followed by nucleophilic attack by the pyrimidine amine .

Example :
6 4 Methylpiperazin 1 yl pyrimidin 4 amine+2 Naphthalen 1 yl acetic acidHATU DMFTarget Compound\text{6 4 Methylpiperazin 1 yl pyrimidin 4 amine}+\text{2 Naphthalen 1 yl acetic acid}\xrightarrow{\text{HATU DMF}}\text{Target Compound} .

Piperazine Modifications

The 4-methylpiperazine group undergoes alkylation or acylation to alter pharmacokinetic properties:

Reaction Reagents Conditions Product Yield
N-AlkylationEthyl bromoacetate, K₂CO₃Reflux, 6 hours Piperazine-ethyl acetate derivative 72%
AcylationPyrazine-2-carbonyl chlorideDCM, 0°C → RT Piperazine-carbonyl conjugate 68%

Acetamide Hydrolysis

The acetamide bond is hydrolyzed under acidic/basic conditions:

  • Reagents : 6M HCl or NaOH .

  • Conditions : Reflux (100°C, 8 hours) .

  • Product : 2-(Naphthalen-1-yl)acetic acid and pyrimidine-4-amine .

Example :
Target CompoundHCl 2 Naphthalen 1 yl acetic acid+6 4 Methylpiperazin 1 yl pyrimidin 4 amine\text{Target Compound}\xrightarrow{\text{HCl }}\text{2 Naphthalen 1 yl acetic acid}+\text{6 4 Methylpiperazin 1 yl pyrimidin 4 amine} .

Pyrimidine Ring Functionalization

The pyrimidine ring participates in cycloaddition or cross-coupling:

  • Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ .

  • Product : Biaryl-pyrimidine derivatives (applications in kinase inhibition) .

Example :
Target Compound+PhB OH Pd PPh DMEBiphenyl pyrimidine analog\text{Target Compound}+\text{PhB OH }\xrightarrow{\text{Pd PPh DME}}\text{Biphenyl pyrimidine analog} .

Enzymatic Interactions

  • ENT1/ENT2 Inhibition : The naphthalene moiety enhances binding to equilibrative nucleoside transporters (ENTs), with IC₅₀ values <5 μM .

  • Anti-Tubercular Activity : Pyrazine-carbonyl derivatives show IC₅₀ ~1.35 μM against M. tuberculosis .

Oxidative Degradation

  • Conditions : H₂O₂ (30%), 25°C, 24 hours .

  • Products : N-Oxides of piperazine and hydroxylated naphthalene .

Photodegradation

  • Conditions : UV light (254 nm), 48 hours .

  • Products : Cleavage of the acetamide bond and piperazine ring opening .

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Its derivatives are being explored for therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit certain enzymes or receptors involved in cell proliferation and survival. The exact mechanism would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acetamide derivatives with pyrimidine or pyridine cores substituted with piperazine or aryl groups. Below is a detailed comparison with structurally or functionally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Yield (%) Melting Point (°C) Key Features
N-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide Pyrimidine 4-Methylpiperazine (6), Naphthalen-1-ylacetamide (2) - - High lipophilicity; potential CNS penetration
5i: N-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Pyridine 4-Methylpiperazine (6), Imidazothiazole-phenyl (2) 71 132–134 Imidazothiazole enhances kinase inhibition
5j: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide Pyridine 4-Methylpiperazine (6), Chlorophenyl-imidazothiazole (2) 71 118–120 Chlorine substituent improves binding affinity
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Acetamide Naphthalen-1-yl, 3-Chloro-4-fluorophenyl - - Aromatic stacking; halogen-enhanced stability
A2A antagonist (N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)-pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide) Pyrimidine 4-Methylpiperazine (2), Furan (2), Dimethylpyrazole (6) - - Antiparkinsonian activity; allosteric modulation

Key Observations :

Core Heterocycle: The pyrimidine core in the target compound (vs. pyridine in 5i/5j) may alter electronic properties and binding to ATP pockets in kinases or receptors .

Substituent Effects :

  • The naphthalen-1-yl group confers higher lipophilicity compared to phenyl or pyridinyl substituents, which may enhance blood-brain barrier penetration .
  • Halogenated analogs (e.g., 5j, N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) show improved stability and target affinity due to halogen bonding .

The A2A antagonist () demonstrates that pyrimidine-piperazine-acetamide hybrids can exhibit antiparkinsonian effects via allosteric mechanisms, a possible pathway for the target compound .

Research Findings :

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s acetamides (e.g., coupling of pyrimidine intermediates with naphthaleneacetic acid derivatives). Yields for analogs range from 71–81%, with melting points influenced by crystallinity of substituents .
  • Structure-Activity Relationships (SAR) :
    • Imidazothiazole-containing analogs (5i/5j) show higher melting points (132–134°C) due to planar aromatic systems, whereas naphthalene derivatives may exhibit lower crystallinity .
    • Piperazine substitution at the pyrimidine 6-position (vs. pyridine 3-position in 5i) may alter conformational flexibility and target engagement .

Biological Activity

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring, a naphthalene moiety, and a piperazine group. Its molecular formula is C22H28N8OC_{22}H_{28}N_{8}O with a molecular weight of approximately 452.576 g/mol.

PropertyValue
Molecular FormulaC22H28N8O
Molecular Weight452.576 g/mol
Density1.4 ± 0.1 g/cm³
LogP1.34

This compound primarily functions as an Aurora kinase inhibitor . Aurora kinases are crucial for cell division, and their dysregulation is often associated with cancer progression. By inhibiting these kinases, the compound induces apoptosis in cancer cells, thus demonstrating its potential as an anticancer agent .

Anticancer Effects

Research has shown that this compound exhibits significant anticancer activity across various tumor models:

  • In vitro Studies : In cell lines representing different cancers, the compound has been shown to induce apoptosis by disrupting the cell cycle and promoting cellular stress responses.
  • In vivo Studies : Preclinical studies have demonstrated that treatment with this compound leads to reduced tumor growth in xenograft models of human cancers .

Case Studies

  • Hepatocellular Carcinoma : A study indicated that this compound effectively inhibited tumor growth and induced apoptosis in hepatocellular carcinoma cell lines, suggesting its therapeutic potential for liver cancer treatment .
  • Multiple Myeloma : The compound was also tested in models of multiple myeloma, where it induced significant apoptotic effects through Aurora A kinase inhibition, highlighting its broad-spectrum anticancer properties .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds to optimize their efficacy:

  • Modifications in the piperazine and pyrimidine rings have been correlated with enhanced inhibitory activity against Aurora kinases.
  • The introduction of various substituents on the naphthalene moiety has been shown to affect the selectivity and potency of the compounds against specific cancer types .

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